

Synthesis of Abiraterone N-Oxide Reference Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: *Abiraterone N-Oxide*

Cat. No.: *B12405415*

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Introduction

Abiraterone, a potent and selective inhibitor of CYP17A1, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). The metabolism of Abiraterone is complex, leading to various metabolites. Among these, **Abiraterone N-Oxide** has been identified as a significant metabolite. Accurate analytical standards are paramount for pharmacokinetic studies, drug metabolism research, and quality control in drug development. This document provides detailed application notes and protocols for the synthesis of the **Abiraterone N-Oxide** reference standard.

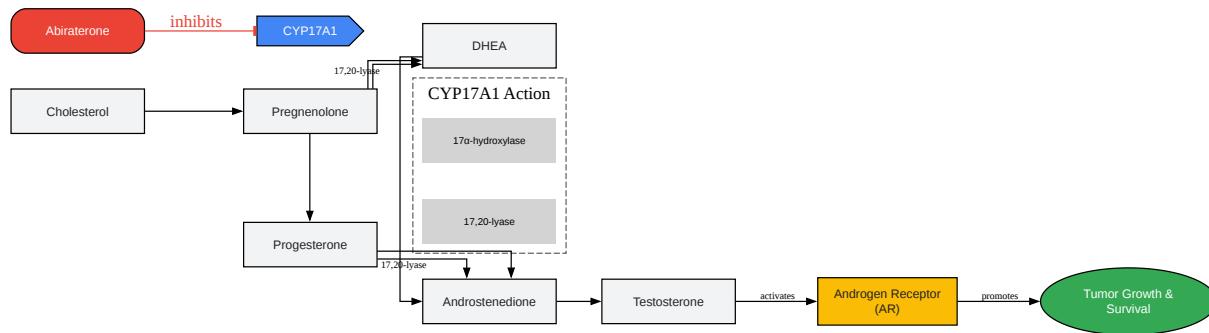
Physicochemical Properties of Abiraterone and Abiraterone N-Oxide

A clear understanding of the physicochemical properties of the parent drug and its N-oxide metabolite is crucial for their synthesis, purification, and characterization.

Property	Abiraterone	Abiraterone N-Oxide
Chemical Name	(3 β)-17-(Pyridin-3-yl)androsta-5,16-dien-3-ol	3-((3S,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine 1-oxide[1]
Molecular Formula	C ₂₄ H ₃₁ NO	C ₂₄ H ₃₁ NO ₂ [2]
Molecular Weight	349.51 g/mol	365.51 g/mol [2]
Appearance	White to off-white powder	Off-white solid
CAS Number	154229-19-3	2378463-76-2[2]

Abiraterone Signaling Pathway in Prostate Cancer

Abiraterone targets the androgen biosynthesis pathway, which is crucial for the progression of prostate cancer. It specifically inhibits the enzyme CYP17A1, which has both 17 α -hydroxylase and 17,20-lyase activities. This inhibition blocks the conversion of pregnenolone and progesterone into androgens such as dehydroepiandrosterone (DHEA), androstenedione, and subsequently testosterone. By depleting androgen levels, Abiraterone reduces the activation of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[3]



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Abiraterone's mechanism of action in the androgen synthesis pathway.

Experimental Protocols

Synthesis of Abiraterone N-Oxide

This protocol outlines a general method for the N-oxidation of Abiraterone using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

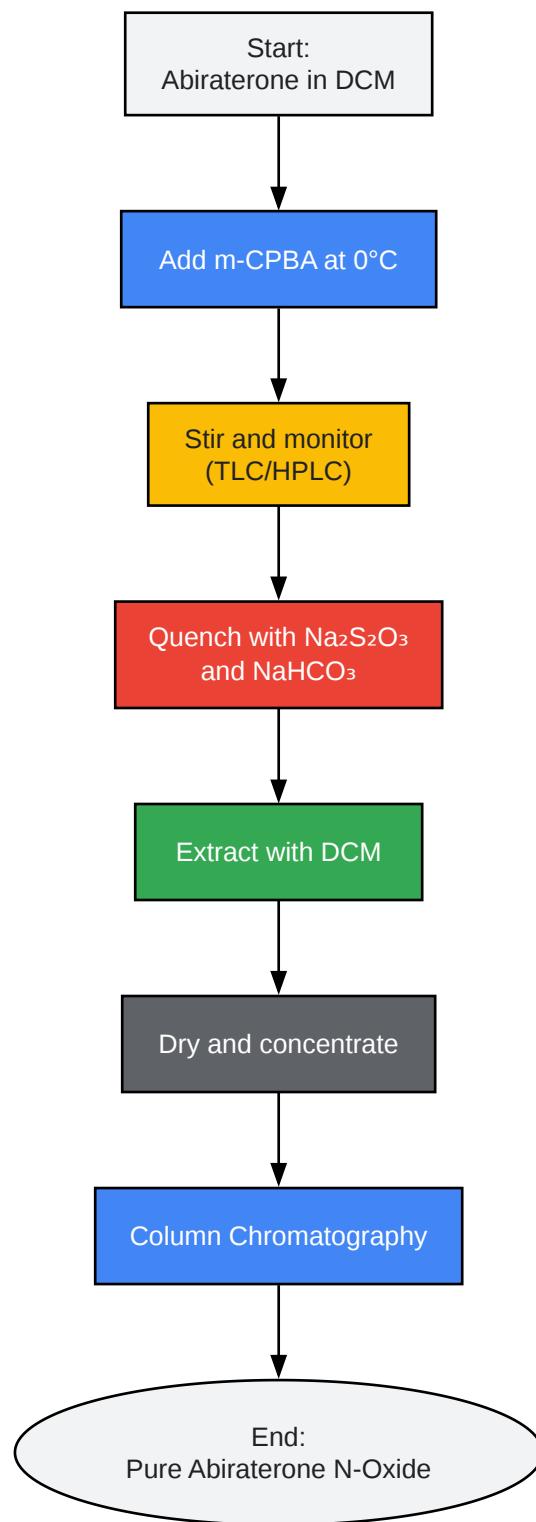
Materials:

- Abiraterone
- meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

- Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve Abiraterone (1 equivalent) in anhydrous dichloromethane.
- Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxide.
 - Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
 - Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **Abiraterone N-Oxide** by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

[Click to download full resolution via product page](#)**Workflow for the synthesis of Abiraterone N-Oxide.**

Characterization of Abiraterone N-Oxide Reference Standard

The synthesized **Abiraterone N-Oxide** should be thoroughly characterized to confirm its identity and purity.

Analytical Method	Expected Results
¹ H NMR & ¹³ C NMR	Spectral data consistent with the structure of Abiraterone N-Oxide, showing characteristic shifts for the pyridine N-oxide ring and the steroid core.
Mass Spectrometry (MS)	Accurate mass measurement corresponding to the molecular formula C ₂₄ H ₃₁ NO ₂ . Fragmentation pattern should be consistent with the proposed structure.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity (typically >98%). Retention time should be different from the starting material, Abiraterone.
Melting Point	A sharp and defined melting point range.
Purity by HPLC	>98%
Yield	To be determined experimentally.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis and characterization of the **Abiraterone N-Oxide** reference standard.

Parameter	Value	Method
Purity	> 98%	HPLC
Identity Confirmation	Consistent with structure	¹ H NMR, ¹³ C NMR, MS
Yield	Dependent on reaction scale and optimization	Gravimetric

Conclusion

The synthesis of a high-purity **Abiraterone N-Oxide** reference standard is essential for advancing research in prostate cancer therapy. The provided protocol, based on the N-oxidation of Abiraterone, offers a viable route to obtain this critical analytical standard. Rigorous characterization using modern analytical techniques is necessary to ensure the identity and purity of the synthesized compound, thereby guaranteeing its suitability for use in research and development.

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